Ethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate

Description

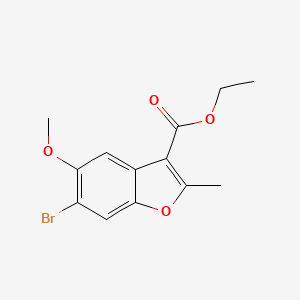

Ethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is a substituted benzofuran derivative characterized by a bromo group at position 6, a methoxy group at position 5, a methyl group at position 2, and an ethyl ester at position 3 (Figure 1). This compound belongs to a class of molecules widely studied for their bioactivity, including cytotoxic, antifungal, and antimicrobial properties. Its structural features influence its physicochemical properties, such as lipophilicity (predicted XLogP3 ~4–5) and molecular weight (~327.2 g/mol), which are critical for pharmacokinetic behavior .

Properties

IUPAC Name |

ethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrO4/c1-4-17-13(15)12-7(2)18-10-6-9(14)11(16-3)5-8(10)12/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRBBUIXCMTGPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OC)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate typically involves several steps of organic synthesis. One common method includes the bromination of a precursor compound followed by methoxylation and esterification reactions. The specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Ethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, such as halogen exchange or nucleophilic substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

- Chemistry As a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

- Biology Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

- Medicine Explored for potential therapeutic uses, particularly in the creation of new drugs and pharmaceuticals.

Synthesis and Reactions

The synthesis of methyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate generally involves bromination of a benzofuran derivative, followed by esterification.

Preparation Method :

- Bromination : Using bromine to brominate 5-methoxy-2-methylbenzofuran with a catalyst like iron(III) bromide.

- Esterification : Using a strong acid catalyst, such as sulfuric acid, the brominated intermediate is esterified with methanol to produce the desired product.

Reactions :

- Oxidation : Formation of carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction : Formation of alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution : The bromine atom can be substituted with other functional groups using reagents like sodium azide, potassium cyanide, or organometallic reagents.

Biological Activities

Many compounds similar to this compound exhibit significant biological activities. Studies of ethyl 6-bromo-5-(4-methoxybenzyloxy)-2-methyl-1-benzofuran-3-carboxylate have revealed anticancer and antimicrobial properties.

- Anticancer Properties: Induces apoptosis in cancer cell lines. Ethyl 6-bromo derivatives were synthesized and screened for anticancer activity against A549 cells. The most potent derivative exhibited a lower IC50 value than doxorubicin, suggesting superior efficacy in inhibiting lung cancer cell growth.

- Antimicrobial Activity: Exhibits antibacterial activity against strains of bacteria, potentially by disrupting bacterial cell membranes.

Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 3.45 | Inhibition of proliferation |

| HeLa | 4.53 | Induction of apoptosis |

| MCF-7 | 2.27 | Dual inhibition of CDK2/GSK-3β |

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Halogenation Patterns

- Bromo Position: The target compound’s bromo group at position 6 contrasts with analogs like methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (4) (), where bromo is at position 5.

- Chloro Derivatives : Compounds such as methyl 4-chloro-6-(chloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (V) () demonstrate that chloro substitution at position 4 reduces steric bulk compared to bromo but may lower bioactivity due to weaker electrophilicity .

Ester Groups

- Ethyl vs. For example, ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate () has a higher XLogP3 (6.5) due to its phenyl and fluorophenyl groups, whereas the target compound’s simpler methoxy group likely results in lower lipophilicity .

Position 5 Substituents

- Methoxy vs. Complex Ethers: The target’s methoxy group at position 5 contrasts with analogs like ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate (), which features a cinnamyloxy group (XLogP3 = 5.7). Bulkier substituents here increase molecular weight and complexity but may improve binding affinity to hydrophobic pockets in enzymes .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Acceptors | Rotatable Bonds |

|---|---|---|---|---|

| Target Compound | 327.2 | ~4.5 | 4 | 4 |

| Methyl 5-bromo-7-hydroxy-6-methoxy-2-carboxylate (4) | 300.1 | 2.8 | 5 | 3 |

| Ethyl 6-bromo-5-(cinnamyloxy)-2-methyl-3-carboxylate | 415.3 | 5.7 | 4 | 7 |

| Ethyl 6-bromo-5-(4-fluorophenyl-oxoethoxy)-2-phenyl-3-carboxylate | 497.3 | 6.4 | 6 | 8 |

Table 1: Key physicochemical properties of the target compound and analogs .

Biological Activity

Ethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, characterized by its unique molecular structure and diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, and anticancer properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 331.18 g/mol. The structure features a bromine atom at the 6th position, a methoxy group at the 5th position, and an ethyl ester functional group at the 3rd position of the benzofuran ring. These substituents significantly influence its chemical reactivity and biological interactions.

1. Antimicrobial Properties

Research indicates that derivatives of benzofuran, including this compound, exhibit significant antimicrobial activity against various pathogens:

| Microorganism | Activity | Reference |

|---|---|---|

| Gram-positive bacteria | Effective | |

| Gram-negative bacteria | Moderate | |

| Fungi | Effective |

The mechanism of action for antimicrobial activity may involve disruption of microbial cell membranes or inhibition of essential enzymatic processes.

2. Antiviral Properties

This compound has shown potential in inhibiting viral replication, particularly in HIV models:

| Virus | Effectiveness | Reference |

|---|---|---|

| HIV | Inhibitory effect observed in vitro |

This antiviral activity is attributed to the compound's ability to interact with viral proteins or host cell receptors, thereby preventing viral entry or replication.

3. Anticancer Activity

The compound has demonstrated promising anticancer properties against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| MCF-7 (breast cancer) | 10.38 | |

| U-937 (monocytic leukemia) | 0.76 | |

| CEM-13 (T-cell leukemia) | 0.48 |

Studies reveal that the compound induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels .

Case Study: Anticancer Mechanisms

In a study examining the effects of this compound on MCF-7 cells, flow cytometry analysis revealed that the compound effectively induced apoptosis in a dose-dependent manner. The activation of caspase pathways was noted as a critical factor in this process, suggesting that further exploration into its potential as an anticancer agent is warranted .

Research Findings on Structure Activity Relationship (SAR)

A comparative analysis of similar benzofuran derivatives highlighted that modifications at specific positions significantly affect biological activity:

Q & A

Q. Q1.1: What are the critical considerations for optimizing the synthesis of ethyl 6-bromo-5-methoxy-2-methyl-1-benzofuran-3-carboxylate?

Methodological Answer: Synthesis optimization requires multi-step protocols involving bromination, esterification, and functional group protection. Key factors include:

- Temperature control : Exothermic reactions (e.g., bromination) require gradual reagent addition at 0–5°C to avoid side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for methoxy group introduction .

- Catalysts : Use of K₂CO₃ in acetone for deprotonation during methoxy group attachment improves yields .

- Purification : Column chromatography with hexane:ethyl acetate (3:1) effectively isolates the target compound from by-products .

Q. Q1.2: How can researchers confirm the structural identity and purity of this compound?

Methodological Answer: Analytical techniques include:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 1.3–1.4 ppm (ethyl CH₃), δ 3.8–4.4 ppm (methoxy and ester OCH₂), and δ 6.5–7.5 ppm (aromatic protons) confirm substituent positions .

- ¹³C NMR : Carbonyl signals at ~165–170 ppm validate ester and ketone groups .

- Mass spectrometry (HRMS) : Molecular ion peaks at m/z 368.02 (M+H⁺) confirm the molecular formula C₁₄H₁₃BrO₄ .

- HPLC : Purity >95% achieved using a C18 column with acetonitrile:water (70:30) .

Q. Q1.3: What role do the bromine and methoxy substituents play in the compound’s reactivity?

Methodological Answer:

- Bromine : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling functionalization at the 6-position. Its electronegativity also stabilizes intermediates via inductive effects .

- Methoxy group : Directs electrophilic substitution to the para position due to its electron-donating nature. It also enhances solubility in polar solvents .

Advanced Research Questions

Q. Q2.1: How can contradictory data in reported biological activities of this compound be resolved?

Methodological Answer: Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer results) may arise from:

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial testing; IC₅₀ for cytotoxicity) .

- Structural analogs : Compare activities of derivatives (e.g., halogen substitution at position 6) to isolate substituent-specific effects (Table 1) .

Q. Table 1: Comparative Bioactivity of Halogen-Substituted Analogs

| Compound | Bioactivity (IC₅₀, μM) | Target |

|---|---|---|

| 6-Bromo derivative | 12.3 ± 1.2 | Topoisomerase IIα |

| 6-Chloro derivative | 18.7 ± 2.1 | Topoisomerase IIα |

| 6-Fluoro derivative | >50 | N/A |

Q. Q2.2: What computational strategies are effective for predicting binding modes of this compound with biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina with flexible side chains to account for methoxy group rotation .

- MD simulations : GROMACS with CHARMM36 force field to assess stability of ligand-protein complexes over 100 ns .

- QSAR models : Correlate logP values (calculated as 2.8) with membrane permeability to prioritize analogs .

Q. Q2.3: How can researchers address low yields in the final esterification step?

Methodological Answer: Low yields (<40%) often result from steric hindrance at the 3-carboxylate position. Mitigation strategies:

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 h) and improves yields to 65% .

- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) during intermediate steps .

Data Contradiction Analysis

Q. Q3.1: Why do NMR spectra of this compound vary across studies?

Methodological Answer: Reported chemical shift differences arise from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts δ values by up to 0.5 ppm for aromatic protons .

- Conformational flexibility : Rotamers of the methoxy group produce split peaks in ¹³C NMR .

Q. Q3.2: How to reconcile conflicting cytotoxicity data in different cell lines?

Methodological Answer:

- Cell line specificity : Test in isogenic pairs (e.g., HCT116 p53⁺/⁻) to isolate p53-dependent mechanisms .

- Metabolic stability : Use hepatic microsomes to assess CYP450-mediated degradation, which varies by cell type .

Methodological Innovations

Q. Q4.1: What advanced techniques enable real-time monitoring of synthetic reactions?

Methodological Answer:

- In-situ FTIR : Tracks carbonyl group formation (1700 cm⁻¹) during esterification .

- LC-MS online monitoring : Identifies intermediates without quenching reactions .

Q. Q4.2: How to enhance enantiomeric purity in derivatives?

Methodological Answer:

- Chiral auxiliaries : Use (R)-BINOL to induce asymmetry during furan ring formation .

- Enzymatic resolution : Lipase-mediated hydrolysis of racemic mixtures yields >90% ee .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.